molecular formula C23H21N3O B3960308 2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

Cat. No.: B3960308
M. Wt: 355.4 g/mol
InChI Key: LIRXDQGKAKZWIS-UHFFFAOYSA-N
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Description

2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound with a molecular formula of C25H25N3O . This compound is known for its unique structure, which includes a quinoline core substituted with methyl, phenyl, and pyridinyl groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

2-methyl-7-[(2-methylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-15-7-3-4-8-18(15)22(26-20-9-5-6-14-24-20)19-13-12-17-11-10-16(2)25-21(17)23(19)27/h3-14,22,27H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRXDQGKAKZWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3C)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents can vary, but the general approach involves the coupling of a quinoline derivative with a boronic acid or ester.

Chemical Reactions Analysis

2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of reduced quinoline compounds.

Scientific Research Applications

2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
Reactant of Route 2
2-METHYL-7-[(2-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

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